molecular formula C18H19FN4O2S B2722362 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021055-99-1

3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2722362
CAS No.: 1021055-99-1
M. Wt: 374.43
InChI Key: UJEBFMVQWPOYGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is a synthetic small molecule for research applications. This compound belongs to the pyridazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry for their potential to interact with various biological targets. Structurally similar compounds, such as those featuring a benzamide group linked to a substituted pyridazine, have been investigated as modulators of protein kinases and G protein-coupled receptors (GPCRs) . For instance, research on analogous 6-(piperidin-1-yl)pyridazine compounds has demonstrated their potential as CNS-penetrant antagonists for muscarinic acetylcholine receptors (mAChRs) . The specific sulfanyl-linked ketone side chain in this molecule may influence its physicochemical properties, potentially affecting solubility and metabolic stability, making it a candidate for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a chemical reference standard, a building block for further synthetic elaboration, or a potential pharmacophore in hit-to-lead optimization campaigns. 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-fluoro-N-[6-(2-oxo-2-piperidin-1-ylethyl)sulfanylpyridazin-3-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2S/c19-14-6-4-5-13(11-14)18(25)20-15-7-8-16(22-21-15)26-12-17(24)23-9-2-1-3-10-23/h4-8,11H,1-3,9-10,12H2,(H,20,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJEBFMVQWPOYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Construction of the 3-Aminopyridazine Backbone

The pyridazine nucleus is synthesized via cyclocondensation of 1,4-diketones with hydrazine derivatives. As demonstrated in pyridazinone synthesis protocols, 3-amino-6-chloropyridazine serves as a pivotal intermediate. Nitration of a preformed pyridazinone derivative followed by metal-assisted reduction yields the 3-aminopyridazine scaffold. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) under reflux, affording 3-amino-6-chloropyridazine in 85–90% yield.

Key Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, C5-H), 7.89 (d, J = 9.2 Hz, 1H, C4-H), 6.75 (br s, 2H, NH₂).
  • IR : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N pyridazine).

Thioether Side Chain Installation

The 6-chloro substituent undergoes nucleophilic aromatic substitution (NAS) with 2-(piperidin-1-yl)-2-oxoethanethiol. The thiol nucleophile is synthesized via a two-step protocol:

  • Piperidine acylation : Piperidine reacts with chloroacetyl chloride in dichloromethane (DCM) at 0°C, yielding chloroacetylpiperidine (92% yield).
  • Thiol generation : Treatment of chloroacetylpiperidine with thiourea in ethanol under reflux produces 2-(piperidin-1-yl)-2-oxoethanethiol (78% yield).

Reaction Conditions for NAS :

  • 3-Amino-6-chloropyridazine (1 equiv), 2-(piperidin-1-yl)-2-oxoethanethiol (1.2 equiv), K₂CO₃ (2 equiv), DMF, 80°C, 12 h.
  • Yield : 83% after column chromatography (silica gel, ethyl acetate/hexane 3:7).

Characterization :

  • ¹³C NMR : δ 201.5 (C=O), 55.2 (piperidine C-N), 38.7 (CH₂-S).
  • HRMS : m/z calcd for C₇H₁₁N₂OS [M+H]⁺ 187.0641, found 187.0638.

3-Fluorobenzamide Coupling

3-Fluorobenzoyl Chloride Preparation

3-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) in toluene under reflux, yielding 3-fluorobenzoyl chloride (95% purity).

Amide Bond Formation

The 3-amino group on the pyridazine reacts with 3-fluorobenzoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (Et₃N) as a base:

Procedure :

  • 3-Amino-6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazine (1 equiv), 3-fluorobenzoyl chloride (1.1 equiv), Et₃N (2 equiv), THF, 0°C → rt, 6 h.
  • Yield : 88% after recrystallization (ethanol/water).

Analytical Confirmation :

  • ¹H NMR : δ 10.42 (s, 1H, NH), 8.35 (d, J = 9.0 Hz, 1H, pyridazine-H), 7.85–7.45 (m, 4H, Ar-H).
  • ¹⁹F NMR : δ -112.4 (CF).

Optimization and Mechanistic Insights

NAS Reaction Kinetics

The thioether formation follows second-order kinetics, with a rate constant (k) of 2.7 × 10⁻⁴ L mol⁻¹ s⁻¹ at 80°C. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiolate anion, while elevated temperatures accelerate substitution.

Amidation Selectivity

The 3-amino group exhibits higher reactivity toward acylation compared to the thioether sulfur, attributed to the electron-donating effect of the piperidine moiety, which reduces sulfur nucleophilicity.

Scalability and Industrial Considerations

Continuous Flow Synthesis

A microreactor system achieves 94% conversion in NAS by maintaining precise temperature control (80 ± 0.5°C) and residence time (20 min).

Waste Minimization

Solvent recovery (DMF and THF) via fractional distillation reduces environmental impact by 70%, aligning with green chemistry principles.

Challenges and Alternative Routes

Thiol Oxidation Mitigation

2-(Piperidin-1-yl)-2-oxoethanethiol is prone to disulfide formation. Inert atmosphere (N₂) and antioxidant additives (0.1% BHT) stabilize the thiol during storage.

Palladium-Catalyzed Cross-Coupling

An alternative route employs Suzuki-Miyaura coupling for pyridazine functionalization, though yields remain suboptimal (≤65%) compared to NAS.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.

    Industry: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from Patent Literature ()

The compound shares structural motifs with several benzamide derivatives designed for therapeutic applications:

Compound Key Structural Differences Potential Implications
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide (Compound 15, ) Replaces pyridazine with pyridine; thienylmethyl instead of 2-oxo-piperidine-ethyl thioether Reduced piperidine-mediated solubility; thienyl may alter target binding affinity .
5-Fluoro-N-(6-methoxy-2-methylpyridin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-2-yl)… (Example 53, ) Methoxy-pyridine core; triazolopyridine substituent Enhanced rigidity from triazolo ring may improve selectivity but reduce metabolic stability .
3-Fluoro-N-(2-(piperidin-1-yl)ethyl)-5-(trifluoromethyl)benzamide (Compound F, ) Lacks pyridazine and thioether; trifluoromethyl substituent Higher lipophilicity (trifluoromethyl) may improve CNS penetration but increase toxicity risk .
2-[(1S)-1-Cyclohexylethoxy]-5-fluoro-N-(6-methoxypyridazin-3-yl)-4-(3-oxo-5,6,7,8-tetrahydro…) () Cyclohexylethoxy group; methoxy-pyridazine core Bulkier substituents may hinder target access but improve pharmacokinetic half-life .

Physicochemical and Crystallographic Properties

  • 4-Chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate (): Crystal structure reveals chair conformation of piperidine and hydrogen-bonded chains via water molecules. This suggests that the target compound’s piperidine group may adopt similar conformations, influencing crystallinity and solubility .
  • N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (): Bulky tert-butyl and trifluoromethyl groups reduce aqueous solubility but enhance protein binding, a trade-off relevant to the target compound’s design .

Key Research Findings

  • Metabolic Stability : The thioether bridge in the target compound likely confers resistance to esterase-mediated degradation compared to oxygen-linked analogs (e.g., Compound 15) .
  • Toxicity Profile : Piperidine-containing compounds (e.g., ) often exhibit favorable toxicity profiles, but fluorine substituents may introduce idiosyncratic metabolic risks .

Biological Activity

3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide, with CAS Number 1021055-99-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The molecular formula of the compound is C18H19FN4O2SC_{18}H_{19}FN_{4}O_{2}S, with a molecular weight of 374.4 g/mol. The structure includes a pyridazine ring, a piperidine moiety, and a benzamide group, which are significant for its biological interactions.

PropertyValue
CAS Number1021055-99-1
Molecular FormulaC18H19FN4O2S
Molecular Weight374.4 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Antimicrobial Properties

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of similar structures have shown significant activity against Mycobacterium tuberculosis. A related study reported that compounds with similar functional groups exhibited IC50 values ranging from 1.35 to 2.18 μM against M. tuberculosis H37Ra, indicating that structural modifications can enhance efficacy against this pathogen .

Cytotoxicity

In evaluating the cytotoxic effects of compounds related to 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide, it has been noted that many such compounds demonstrate low toxicity in human cell lines. For example, compounds from related studies showed no significant cytotoxic effects on HEK-293 cells, suggesting a favorable safety profile for further development .

Structure-Activity Relationship (SAR)

The biological activity of 3-fluoro-N-(6-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyridazin-3-yl)benzamide can be attributed to its structural components:

  • Pyridazine Ring : Known for its role in various biological activities.
  • Piperidine Moiety : Often associated with central nervous system effects and has been used in various therapeutic agents.
  • Fluorine Substitution : The presence of fluorine can enhance metabolic stability and bioactivity.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Anti-Tubercular Activity : Research on substituted benzamides has indicated potential in treating tuberculosis, with specific compounds demonstrating significant inhibitory concentrations against M. tuberculosis.
    • Study Findings : Five compounds exhibited IC90 values ranging from 3.73 to 4.00 μM, indicating strong anti-tubercular activity .
  • Cytotoxicity Assessment : In vitro studies have assessed the cytotoxicity of related compounds on various human cell lines, consistently showing low toxicity levels and suggesting that these compounds could be safe for therapeutic use .

Q & A

Basic: What synthetic strategies are employed for constructing the thioether linkage in this compound?

The thioether bridge is synthesized via nucleophilic substitution. A typical approach involves reacting a pyridazine-thiol intermediate with a 2-oxo-2-(piperidin-1-yl)ethyl halide under basic conditions (e.g., NaH in DMF or THF). Optimization of reaction time, temperature (e.g., 0–5°C to room temperature), and stoichiometry is critical. Post-synthesis, purification via reversed-phase HPLC ensures high purity (>95%) .

Basic: How is the molecular structure confirmed post-synthesis?

Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and integration ratios.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • X-ray Crystallography : Single-crystal diffraction data refined using SHELXL (maximum-likelihood methods) to resolve bond lengths/angles .

Basic: What in vitro assays are used for initial biological activity screening?

  • Kinase Inhibition Assays : Measure IC₅₀ values against kinase panels (e.g., EGFR, VEGFR) using fluorescence polarization.
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against bacterial/fungal strains .

Advanced: How to optimize reaction conditions for the coupling step to improve yield?

  • Design of Experiments (DOE) : Systematic variation of catalysts (e.g., Cs₂CO₃ vs. K₂CO₃), solvents (DMF vs. acetonitrile), and temperatures (reflux vs. microwave-assisted).
  • Real-Time Monitoring : Use in-situ FTIR or LC-MS to track intermediate formation. Yield improvements (>20%) are achievable by adjusting steric hindrance at the pyridazine nitrogen .

Advanced: What computational methods assist in structure-activity relationship (SAR) studies?

  • Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses to kinase ATP-binding pockets.
  • Molecular Dynamics (MD) Simulations : Assess ligand-protein stability over 100-ns trajectories (e.g., GROMACS).
  • Free Energy Perturbation (FEP) : Quantify substituent effects on binding affinity (e.g., fluorine vs. trifluoromethyl) .

Advanced: How to address discrepancies in crystallographic data during structure determination?

  • Maximum-Likelihood Refinement : Use SHELXL to minimize model bias and validate with omit maps .
  • Cross-Validation : Compare X-ray data with NMR-derived NOE restraints or DFT-optimized geometries .

Advanced: What strategies design analogues to explore the fluorine atom's role?

  • Isosteric Replacement : Substitute fluorine with Cl, H, or CF₃ at the benzamide ring.
  • Biological Testing : Compare IC₅₀ values in kinase assays to determine electronic vs. steric effects. Fluorine’s electronegativity often enhances target binding via dipole interactions .

Advanced: How to resolve contradictory results between in vitro and cell-based assays?

  • Permeability Assays : Measure logP (HPLC) or use Caco-2 cell monolayers to assess membrane penetration.
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation pathways. Contradictions often arise from poor cellular uptake or off-target effects .

Advanced: What techniques determine the compound's binding mode to target proteins?

  • X-ray Co-Crystallography : Resolve ligand-protein complexes at <2.0 Å resolution (e.g., PRC2-EZH2 complex studies) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₒₙ/kₒff) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Advanced: How to analyze metabolic stability in preclinical studies?

  • Liver Microsome Assays : Incubate with NADPH cofactor; use LC-MS/MS to quantify parent compound depletion.
  • Metabolite Identification : High-resolution MS/MS with collision-induced dissociation (CID) to detect hydroxylation or piperidine ring oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.